molecular formula C12H19O2P B1597026 Diisopropyl Phenylphosphonite CAS No. 36238-99-0

Diisopropyl Phenylphosphonite

Cat. No.: B1597026
CAS No.: 36238-99-0
M. Wt: 226.25 g/mol
InChI Key: LDNCAOOMUMJYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl Phenylphosphonite is an organophosphorus compound with the molecular formula C₁₂H₁₉O₂P It is a phosphonite ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl Phenylphosphonite can be synthesized through the reaction of phenol with diisopropyl phosphite. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the phosphonite ester. The reaction can be represented as follows:

Phenol+Diisopropyl PhosphiteDiisopropyl Phenylphosphonite+By-products\text{Phenol} + \text{Diisopropyl Phosphite} \rightarrow \text{this compound} + \text{By-products} Phenol+Diisopropyl Phosphite→Diisopropyl Phenylphosphonite+By-products

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl Phenylphosphonite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

    Hydrolysis: It can be hydrolyzed to form phenol and diisopropyl phosphite.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and aryl halides can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphonites.

    Hydrolysis: Phenol and diisopropyl phosphite.

Scientific Research Applications

Diisopropyl Phenylphosphonite has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of phosphine ligands and other organophosphorus compounds.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Biological Studies: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.

    Material Science: It is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Diisopropyl Phenylphosphonite involves its interaction with various molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its derivatives may inhibit enzymes by binding to active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl Methylphosphonate
  • Diisopropyl Fluorophosphate
  • Phenylphosphonic Acid

Uniqueness

Diisopropyl Phenylphosphonite is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metals and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

phenyl-di(propan-2-yloxy)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNCAOOMUMJYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(C1=CC=CC=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305527
Record name Diisopropyl Phenylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36238-99-0
Record name NSC171037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diisopropyl Phenylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diisopropyl Phenylphosphonite
Reactant of Route 2
Reactant of Route 2
Diisopropyl Phenylphosphonite
Reactant of Route 3
Reactant of Route 3
Diisopropyl Phenylphosphonite
Reactant of Route 4
Reactant of Route 4
Diisopropyl Phenylphosphonite
Reactant of Route 5
Reactant of Route 5
Diisopropyl Phenylphosphonite
Reactant of Route 6
Diisopropyl Phenylphosphonite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.